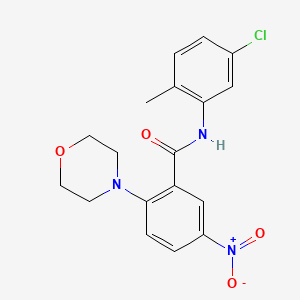![molecular formula C20H25ClN2O5S2 B4195351 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4195351.png)
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide
描述
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was first synthesized by AstraZeneca and approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of non-small-cell lung cancer (NSCLC) patients with T790M mutation.
作用机制
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide selectively targets the mutated EGFR, inhibiting its activity and downstream signaling pathways, ultimately leading to cancer cell death. It has a higher affinity for T790M-mutated EGFR than wild-type EGFR, making it an effective treatment for NSCLC patients with this specific mutation.
Biochemical and Physiological Effects:
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide has been shown to reduce tumor size and inhibit cancer cell growth in NSCLC patients with T790M mutation. It also has a favorable safety profile, with fewer adverse effects compared to traditional chemotherapy.
实验室实验的优点和局限性
The advantages of using N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide in lab experiments include its high selectivity and potency, making it an effective tool for studying EGFR signaling pathways and cancer cell biology. However, its high cost and limited availability may limit its use in some research settings.
未来方向
Future research directions for N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide include exploring its potential in combination with other targeted therapies and immunotherapies, investigating its efficacy in other cancer types, and developing new EGFR-TKIs with improved selectivity and potency. Additionally, further studies are needed to better understand the mechanisms of resistance to N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide and to identify biomarkers for patient selection and monitoring.
科学研究应用
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC patients with T790M mutation. It has shown significant improvement in progression-free survival and overall survival compared to traditional chemotherapy and other EGFR-TKIs.
属性
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5S2/c1-22(29(24,25)17-9-7-16(21)8-10-17)19-15-18(11-12-20(19)28-2)30(26,27)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOIXPOUDOFLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)
![N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
![methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4195329.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4195342.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4195373.png)